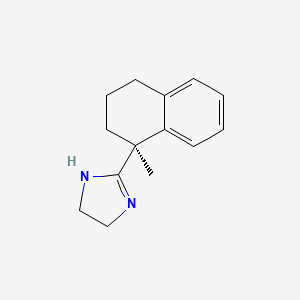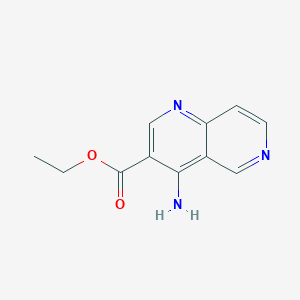
3,3-Dimethyl-4-(trifluoromethyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimetil-4-(trifluorometil)indolina es un compuesto orgánico sintético que pertenece a la familia de las indolinas. Las indolinas son compuestos bicíclicos que contienen un anillo de benceno fusionado a un anillo de pirrol. La presencia de grupos trifluorometilo y dimetilo en este compuesto lo hace particularmente interesante para diversas aplicaciones químicas y biológicas debido a sus propiedades electrónicas y estéricas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3,3-Dimetil-4-(trifluorometil)indolina típicamente involucra la funcionalización de derivados de indol. Un método común es la fluoración electrofílica del indol utilizando reactivos como hipofluorito de trifluorometilo (CF₃OF) o Selectfluor. Por ejemplo, el tratamiento de la N-acilindol con hipofluorito de trifluorometilo en CF₃Cl a bajas temperaturas puede producir derivados de indolina fluorados .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar una síntesis de varios pasos a partir de yoduros de arilo fácilmente disponibles. El proceso incluye la formación de compuestos intermedios seguidos de transformaciones de grupos funcionales para introducir los grupos trifluorometilo y dimetilo .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,3-Dimetil-4-(trifluorometil)indolina puede sufrir diversas reacciones químicas, que incluyen:
Sustitución Electrofílica: Debido a la naturaleza rica en electrones del anillo de indolina, participa fácilmente en reacciones de sustitución electrofílica.
Oxidación y Reducción: El compuesto puede oxidarse o reducirse en condiciones apropiadas para formar diferentes derivados.
Sustitución Nucleofílica: El grupo trifluorometilo puede ser reemplazado por nucleófilos en condiciones específicas.
Reactivos y Condiciones Comunes
Fluoración Electrofílica: Los reactivos como el hipofluorito de trifluorometilo (CF₃OF) y Selectfluor se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de indolina fluorados, que pueden ser funcionalizados aún más para aplicaciones específicas .
Aplicaciones en Investigación Científica
3,3-Dimetil-4-(trifluorometil)indolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas complejas y como un reactivo en varias transformaciones orgánicas.
Medicina: Se está explorando su potencial aplicación terapéutica, incluyendo como inhibidores de enzimas y receptores específicos.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos colorantes y polímeros.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(trifluoromethyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being explored for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including dyes and polymers.
Mecanismo De Acción
El mecanismo de acción de 3,3-Dimetil-4-(trifluorometil)indolina involucra su interacción con dianas moleculares como enzimas y receptores. El grupo trifluorometilo mejora la afinidad de unión del compuesto a estas dianas, lo que lleva a efectos biológicos específicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y del derivado del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
3,3-Dimetilindolina: Carece del grupo trifluorometilo, lo que resulta en diferentes propiedades electrónicas.
4-(Trifluorometil)indolina: Carece de los grupos dimetilo, afectando sus características estéricas y electrónicas.
3,3-Dimetil-4-(fluorometil)indolina: Contiene un grupo fluorometilo en lugar de trifluorometilo, lo que lleva a una reactividad y aplicaciones diferentes.
Unicidad
3,3-Dimetil-4-(trifluorometil)indolina es única debido a la presencia combinada de grupos trifluorometilo y dimetilo, que imparten propiedades electrónicas y estéricas distintas. Esto lo hace particularmente valioso para aplicaciones que requieren reactividad y características de unión específicas .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |
Clave InChI |
VZVYKMGHUHOIBU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=CC=CC(=C21)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)


![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)




